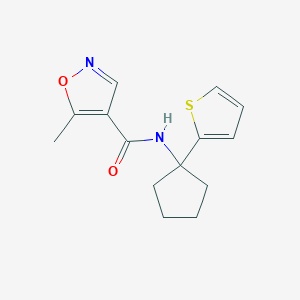![molecular formula C24H24ClN3O2S B2371266 1-(3-Chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine CAS No. 477869-33-3](/img/structure/B2371266.png)
1-(3-Chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-Chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine” is a complex organic molecule that contains a piperazine ring, which is a heterocyclic amine. The piperazine ring is substituted with a 3-chlorophenyl group at one nitrogen and a 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl group at the other .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the nitro group could potentially undergo reduction reactions, and the sulfanyl group might participate in oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would need to be determined experimentally. The presence of polar functional groups like nitro and sulfanyl could potentially influence these properties .Scientific Research Applications
Melanocortin-4 Receptor Antagonism
A study by (Chen et al., 2007) identified a potent and selective antagonist of the melanocortin-4 receptor, which is structurally similar to 1-(3-Chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine. This compound exhibited good metabolic profiles and moderate to good oral bioavailability, promoting food intake in tumor-bearing mice.
Anticancer and Antituberculosis Potential
Research by (Mallikarjuna et al., 2014) focused on the synthesis of derivatives related to 1-(3-Chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine, finding significant anticancer and antituberculosis activities in vitro.
Antiproliferative Agents Against Breast Cancer
The study by (Yurttaş et al., 2014) synthesized a series of 1,2,4-triazine derivatives bearing piperazine amide moiety, which showed promising antiproliferative agents against breast cancer cells.
Synthesis and Structural Analysis
Research on the synthesis of similar compounds by (Quan, 2006) and (Ning-wei, 2006) provides valuable insights into the structural characteristics of such compounds, including 1-(3-Chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine.
Antimicrobial Properties
Studies by (Wang et al., 2011) and (Qi, 2014) have explored the antimicrobial potential of derivatives structurally related to 1-(3-Chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine, showing promising results against various bacterial strains.
Antiplatelet Aggregation Activity
A study by (Youssef et al., 2011) on substituted-piperazine analogues highlights the potential of such compounds in inhibiting platelet aggregation, which is an important consideration in cardiovascular research.
Detection in Forensic Samples
The work of (Silva et al., 2021) introduces a novel electrochemical method for detecting compounds like 1-(3-Chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine in forensic samples, demonstrating its application in law enforcement and substance abuse research.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2S/c1-18-5-8-22(9-6-18)31-24-10-7-19(15-23(24)28(29)30)17-26-11-13-27(14-12-26)21-4-2-3-20(25)16-21/h2-10,15-16H,11-14,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOGCSOMICHFCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

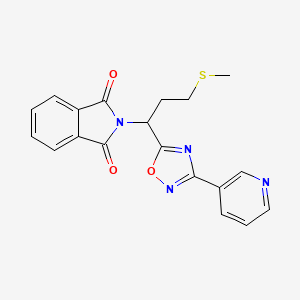
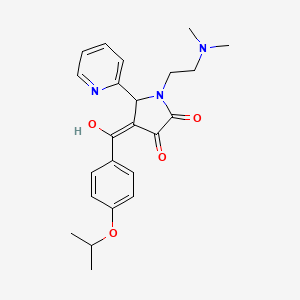
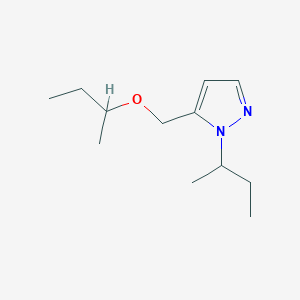
![tert-butyl N-[[(3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]methyl]carbamate](/img/structure/B2371187.png)
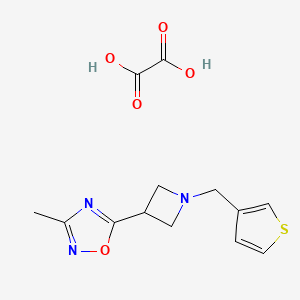
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2371190.png)
![ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2371192.png)
![1-(2,4-dimethylphenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2371195.png)
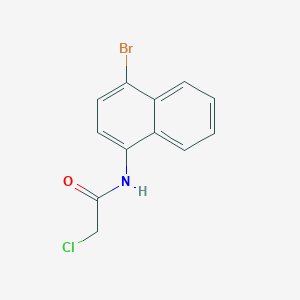
![4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B2371200.png)
![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2371201.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2371202.png)
